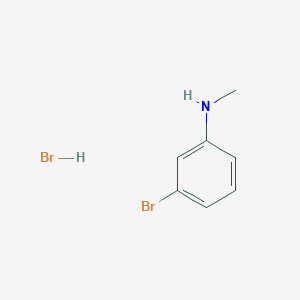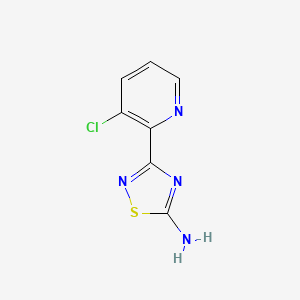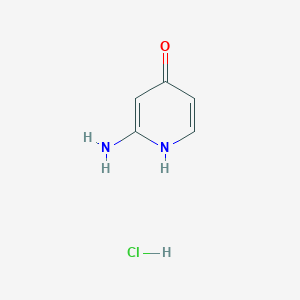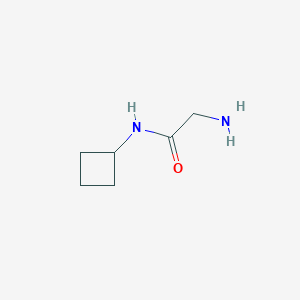
3-Bromo-N-methylaniline hydrobromide
Übersicht
Beschreibung
3-Bromo-N-methylaniline hydrobromide is a chemical compound with the molecular formula C7H9Br2N . It is used as a pharmaceutical intermediate and chemical intermediate .
Molecular Structure Analysis
The molecular structure of 3-Bromo-N-methylaniline hydrobromide consists of a benzene ring substituted with a bromine atom and a methylaniline group . The average molecular weight is 186.049 Da .Physical And Chemical Properties Analysis
3-Bromo-N-methylaniline hydrobromide has a molecular weight of 266.96 g/mol. The related compound, 3-Bromo-N-methylaniline, has a refractive index of 1.6120, a boiling point of 253 °C, and a density of 1.461 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis
3-Bromo-N-methylaniline hydrobromide is a chemical compound that finds applications in organic synthesis. For instance, it can be involved in the bromination reactions of hydrochlorides of certain dihydropyrimidine derivatives. Such reactions are significant in the field of medicinal chemistry and drug development. One study details the synthesis of 6-methyl-2, 3-tri(tetra)methylene-3, 4-dihydropyrimidine-4-ones and their subsequent transformation into bromine derivatives (Mukarramov, 2014).
2. Non-Linear Optical Properties
Another application involves the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs. These compounds, created through Suzuki cross-coupling reactions, exhibit unique non-linear optical properties, making them of interest in the field of materials science and photonics. A study explored these properties along with the reactivity and structural features of these compounds (Rizwan et al., 2021).
3. Environmental Science
In environmental science, 3-Bromo-N-methylaniline hydrobromide can be used in studies related to air and soil pollutants. For example, research on the destruction of methyl bromide sorbed to activated carbon by thiosulfate or electrolysis involves the use of similar brominated compounds. Such studies are crucial in understanding and mitigating the environmental impact of industrial chemicals (Yang et al., 2015).
4. Crystal Structure Analysis
The compound also has applications in the field of crystallography. Bromination reactions involving hydroxyimidazoles have been studied, with the synthesis and crystal structures of various hydrobromide compounds being determined. This area of research is essential for the development of new materials and the understanding of molecular interactions (Laus et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-N-methylaniline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLNVRLVTQPHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372417.png)
![4-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372418.png)

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1372422.png)
![3-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372424.png)
![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372426.png)

![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride](/img/structure/B1372428.png)




